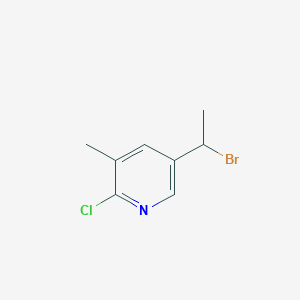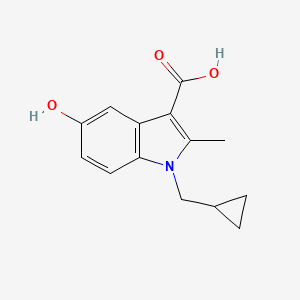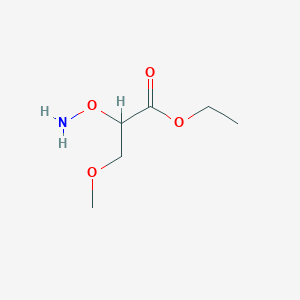
3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include indole derivatives and chlorinating agents.
Chlorination: The indole derivative undergoes chlorination to introduce chlorine atoms at the 4 and 6 positions. This step is often carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Aminoethylation: The chlorinated indole derivative is then subjected to aminoethylation. This involves the introduction of an aminoethyl group at the 2-position. Common reagents for this step include ethylenediamine or other suitable amines.
Cyclization: The final step involves cyclization to form the indolone structure. This is typically achieved through heating or using specific catalysts to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups. This is often achieved using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, influencing their activity. For example, it may bind to serotonin receptors, affecting neurotransmission.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response. This modulation can lead to therapeutic effects in conditions such as cancer and infectious diseases.
Comparación Con Compuestos Similares
3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:
Tryptamine: Shares a similar indole structure but lacks the chlorine atoms and the indolone ring. Tryptamine is a neurotransmitter and has different biological activities.
Serotonin: Another indole derivative with a hydroxyl group at the 5-position. Serotonin is a well-known neurotransmitter involved in mood regulation.
Melatonin: Contains a methoxy group at the 5-position and an acetyl group at the 2-position. Melatonin regulates sleep-wake cycles.
Uniqueness
The presence of chlorine atoms and the indolone ring in this compound distinguishes it from other indole derivatives
Propiedades
Fórmula molecular |
C10H10Cl2N2O |
|---|---|
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-4,6-dichloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-5-3-7(12)9-6(1-2-13)10(15)14-8(9)4-5/h3-4,6H,1-2,13H2,(H,14,15) |
Clave InChI |
AXFNCTDYZKZOLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=O)C2CCN)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)





![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)


![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)



